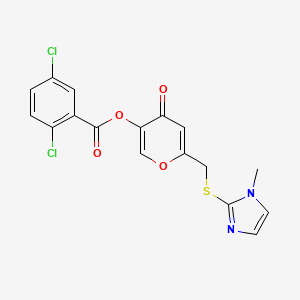
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,5-dichlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,5-dichlorobenzoate is a useful research compound. Its molecular formula is C17H12Cl2N2O4S and its molecular weight is 411.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,5-dichlorobenzoate is a synthetic compound characterized by its complex structure, which includes a pyran ring, an imidazole moiety, and a dichlorobenzoate group. This unique combination of functional groups suggests potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound has the following molecular formula:
With a molecular weight of approximately 413.28 g/mol. Its structure can be represented as follows:
| Feature | Description |
|---|---|
| Pyran Ring | A six-membered ring with one oxygen atom |
| Imidazole Moiety | A five-membered ring containing nitrogen atoms |
| Dichlorobenzoate Group | A benzene ring substituted with two chlorine atoms |
Antimicrobial Activity
Several studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. The presence of the imidazole and thioether functionalities may enhance the interaction with microbial targets. For instance, related compounds have shown activity against various bacteria and fungi, suggesting that this compound might also possess antimicrobial properties.
Anticancer Potential
Research into structurally analogous compounds has demonstrated notable cytotoxic effects against cancer cell lines. For example, imidazole derivatives have been reported to inhibit the growth of cervical cancer cells with IC50 values in the micromolar range. It is hypothesized that the compound's mechanism may involve the inhibition of specific tyrosine kinases or other cancer-related pathways.
Cytotoxicity Testing
A study evaluated various imidazole-based compounds for their cytotoxic effects on human cancer cell lines. The results indicated that modifications in the side chains significantly influenced the potency of these compounds. For example:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 2.38 | Cervical (SISO) |
| Compound B | 3.77 | Bladder (RT-112) |
These findings suggest that similar structural modifications in this compound could enhance its anticancer activity.
Antimicrobial Studies
In another study focusing on antimicrobial properties, derivatives of the compound were tested against various pathogens:
| Pathogen | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 15.6 | Moderate Activity |
| Escherichia coli | 31.2 | Weak Activity |
These results indicate that while some derivatives showed promising activity, further optimization is necessary for enhanced efficacy.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in pathogens or cancer cells.
- Receptor Binding : Interaction with specific receptors could alter cellular signaling pathways, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in microbial cells, leading to cell death.
属性
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,5-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O4S/c1-21-5-4-20-17(21)26-9-11-7-14(22)15(8-24-11)25-16(23)12-6-10(18)2-3-13(12)19/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTXHZTVMNMHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














